N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H22N4O4S and its molecular weight is 486.55. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Analysis and Molecular Structure
The compound's vibrational signatures have been characterized using Raman and Fourier transform infrared spectroscopy. These studies, supplemented by density functional theory calculations, revealed insights into the compound's geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. Notably, Natural Bond Orbital (NBO) analysis highlighted the compound's stereo-electronic interactions, contributing to its stability. This analysis was supported by vibrational spectral analysis and Hirshfeld surface analysis, providing an understanding of intermolecular contacts within the crystal structure. The molecule exhibits a non-planar structure between the phenyl ring and the pyrimidine ring, influenced by the substitution of electronegative atoms and intermolecular contacts (Jenepha Mary, Pradhan, & James, 2022).
Crystallographic Insights
The crystal structures of similar compounds have been studied, revealing that they possess a folded conformation around the methylene C atom of the thioacetamide bridge. This leads to the pyrimidine ring being inclined to the benzene ring at specific angles. In these molecules, intramolecular N—H⋯N hydrogen bonds stabilize the folded conformation. This structural insight helps understand the molecule's conformational stability and potential interactions (Subasri et al., 2016; Subasri et al., 2017).
Quantum Chemical Insight and Molecular Docking
Extensive quantum chemical analysis has been conducted on this molecule, including density functional theory calculations, vibrational assignments, and natural bond orbital calculations. The molecule's intermolecular interactions were thoroughly analyzed using Hirshfeld surfaces, offering a comprehensive understanding of the compound's crystal packing. This analysis extends to the study of drug likeness based on Lipinski's rule and the molecule's absorption, distribution, metabolism, excretion, and toxicity properties. Notably, the molecule's antiviral potency, particularly against SARS-CoV-2, has been investigated through molecular docking studies, revealing its potential as an antiviral agent (Mary et al., 2020).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-33-17-12-13-20(21(14-17)34-2)27-22(31)15-35-26-29-23-18-10-6-7-11-19(18)28-24(23)25(32)30(26)16-8-4-3-5-9-16/h3-14,28H,15H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVFLSOASLVJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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